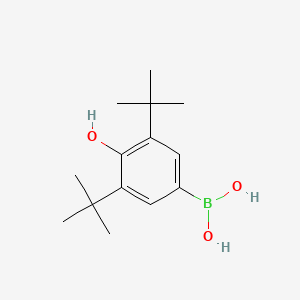

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid

Description

BenchChem offers high-quality (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-ditert-butyl-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16-18H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMIGOJEPFFIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic Acid

The following is an in-depth technical guide on (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid, structured for researchers and drug development professionals.

Executive Summary

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (CAS 182344-15-6) is a specialized organoboron compound that integrates a hindered phenol antioxidant moiety (analogous to BHT) with a reactive boronic acid functional group.[1][2] This dual functionality makes it a critical building block in two high-value domains: medicinal chemistry , where it serves as a precursor for installing antioxidant payloads via Suzuki-Miyaura coupling, and stimuli-responsive materials , where the boronic acid group acts as a trigger for Reactive Oxygen Species (ROS)-mediated degradation.

This guide details the physicochemical profile, validated synthesis protocols, and mechanistic applications of this compound, emphasizing its role in redox-active drug design.

Physicochemical Profile

The steric bulk of the tert-butyl groups at positions 3 and 5 significantly influences the solubility and electronic stability of the molecule, distinguishing it from simple phenylboronic acids.

| Property | Data | Note |

| Chemical Formula | C₁₄H₂₃BO₃ | |

| Molecular Weight | 250.14 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, MeOH, EtOAc, CH₂Cl₂ | Lipophilic due to t-butyl groups |

| Water Solubility | Low / Insoluble | Requires organic co-solvent |

| pKa (Boronic Acid) | ~8.5 - 9.0 (Est.) | Higher than PhB(OH)₂ due to electron-rich ring |

| Stability | Air stable; Store under inert gas | Avoids slow protodeboronation |

Synthesis & Manufacturing Protocol

Direct lithiation of the unprotected phenol is problematic due to the acidic hydroxyl proton. The industry-standard protocol utilizes a silyl-protection strategy to ensure high yield and purity.

Reagents & Prerequisites

-

Starting Material: 4-Bromo-2,6-di-tert-butylphenol

-

Protecting Group: tert-Butyldimethylsilyl chloride (TBSCl) or Trimethylsilyl chloride (TMSCl)

-

Metalation: n-Butyllithium (2.5 M in hexanes)

-

Boron Source: Triisopropyl borate (B(OiPr)₃) or Trimethyl borate

Step-by-Step Methodology

Step 1: Phenol Protection (Silylation)

-

Dissolve 4-bromo-2,6-di-tert-butylphenol (1.0 eq) in anhydrous DMF.

-

Add Imidazole (2.5 eq) followed by TBSCl (1.2 eq) at 0°C.

-

Stir at room temperature (RT) for 12 hours.

-

Workup: Dilute with Et₂O, wash with water/brine. Dry over MgSO₄ and concentrate.

-

Rationale: The bulky tert-butyl groups flanking the OH make silylation slower than unhindered phenols; imidazole acts as a nucleophilic catalyst.

-

Step 2: Lithium-Halogen Exchange & Boronation

-

Dissolve the silyl-protected intermediate in anhydrous THF under Argon/Nitrogen.

-

Cool to -78°C (Dry ice/acetone bath).

-

Add n-BuLi (1.1 eq) dropwise over 20 mins. Stir for 1 hour at -78°C.

-

Checkpoint: The solution typically turns yellow. Ensure temperature does not rise to prevent benzyne formation or scrambling.

-

-

Add Triisopropyl borate (1.5 eq) rapidly.

-

Allow the mixture to warm to RT overnight.

Step 3: Deprotection & Hydrolysis

-

Quench the reaction with 1M HCl (aq).

-

Stir vigorously for 2 hours. This step cleaves both the boronate ester and the silyl ether (TBS group is acid-labile).

-

Purification: Extract with EtOAc. Wash with brine.[3] Recrystallize from Hexane/EtOAc or precipitate from water.

Synthesis Workflow Diagram

Caption: Validated synthetic route utilizing silyl protection to prevent proton quenching during lithiation.

Mechanism of Action: ROS-Triggered Oxidation

In drug delivery and sensor applications, this compound is unique because it combines a boronic acid (ROS sensor) with a redox-active phenol .

The Oxidative Cascade

Upon exposure to Hydrogen Peroxide (H₂O₂), the C-B bond is cleaved via a rearrangement mechanism. Unlike standard phenylboronic acids which yield simple phenols, this compound yields a hydroquinone derivative (2,6-di-tert-butyl-1,4-benzenediol).

-

Peroxidation: H₂O₂ attacks the boron center, forming a boronate-peroxide adduct.

-

Rearrangement: The aryl group migrates from Boron to Oxygen.

-

Hydrolysis: The borate ester hydrolyzes to release boric acid and the phenol.

-

Quinone Formation: The resulting 4-hydroxy-2,6-di-tert-butylphenol is easily oxidized further to 2,6-di-tert-butyl-1,4-benzoquinone, a signaling molecule involved in redox cycling.

ROS Activation Pathway

Caption: Mechanism of H₂O₂-mediated oxidative conversion from boronic acid to quinone.

Applications in Drug Development[6]

Prodrug Promoieties (ROS-Responsive)

The boronic acid group masks the polarity and reactivity of the phenol. In cancer therapy, where tumor microenvironments exhibit high H₂O₂ levels, this moiety can be attached to cytotoxic agents.

-

Mechanism: The boronic acid acts as a "cap." High ROS levels in cancer cells cleave the C-B bond, exposing the phenol or triggering a self-immolative linker to release the drug payload.

Antioxidant Conjugates (Medicinal Chemistry)

Researchers use CAS 182344-15-6 to introduce the "BHT" (butylated hydroxytoluene) motif into complex scaffolds via Suzuki-Miyaura Coupling .

-

Protocol:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃ (mild bases preferred to prevent phenol deprotonation issues).

-

Solvent: Dioxane/Water or DMF.

-

Outcome: Creates novel flavonoids or stilbenes with enhanced radical scavenging capability due to the installed hindered phenol group [1].

-

Sugar/Diol Sensing

While less common than simple phenylboronic acid due to steric hindrance, the interaction with 1,2- or 1,3-diols (e.g., glucose, ribose) forms reversible cyclic esters. The bulky tert-butyl groups provide selectivity, potentially filtering out larger glycoproteins in sensor arrays.

Handling & Stability

-

Storage: Store at +2°C to +8°C under Argon. The compound is prone to slow oxidation if left in air for extended periods.

-

Safety:

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

-

Precaution: Avoid inhalation. Boronic acids can inhibit certain proteolytic enzymes (e.g., serine proteases); handle with full PPE.

-

References

-

Synthesis and Conformational Analysis of Flavonoid Analogues. MDPI Antioxidants. (Demonstrates the use of 3,5-di-tert-butyl-4-hydroxyphenyl moiety for enhancing antioxidant activity via aldol/coupling reactions).

-

ROS-responsive drug delivery systems. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. (General mechanism of boronic acid oxidation by H₂O₂ in prodrug design).

-

Product Specification: (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid. Sigma-Aldrich.[1][2] (Physical properties and safety data).

-

Preparation method of hydroxyphenylboronic acid. Google Patents CN111072698A. (Detailed industrial synthesis protocols for hindered hydroxyphenylboronic acids).

Sources

Comprehensive Technical Guide: Physicochemical Properties and Synthetic Applications of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is a highly specialized, bifunctional building block that merges the robust radical-scavenging capabilities of a sterically hindered phenol with the versatile reactivity of a boronic acid moiety. In modern drug discovery and advanced materials science, this compound serves as a critical intermediate for synthesizing hindered biaryl antioxidants, specialized ligands, and reactive oxygen species (ROS) probes. This whitepaper provides an in-depth analysis of its physicochemical properties, the structural causality behind its reactivity, and field-proven protocols for its application.

Physicochemical Properties & Structural Data

To effectively utilize this compound in synthetic workflows, researchers must account for its unique physical parameters. The presence of two bulky tert-butyl groups significantly alters its solubility and melting profile compared to unsubstituted phenylboronic acid.

Below is a consolidated table of its quantitative physical and chemical properties, verified by leading chemical suppliers such as1[1] and 2[2].

| Property | Value / Description |

| CAS Number | 182344-15-6[3] |

| Molecular Formula | C₁₄H₂₃BO₃[3] |

| Molecular Weight | 250.14 g/mol [3] |

| Physical Form | Solid (White to off-white powder)[1] |

| SMILES String | B(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(O)O[4] |

| Solubility Profile | Soluble in THF, DMF, DMSO, and basic aqueous solutions; Insoluble in neutral H₂O. |

| Storage Conditions | Inert atmosphere (Argon/N₂), Room Temperature[1] |

Structural Causality and Mechanistic Insights

The chemical behavior of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is dictated by two competing structural features:

-

Steric Shielding (The BHT Effect): The tert-butyl groups at the 3 and 5 positions create a massive steric umbrella over the 4-hydroxyl group. This shielding prevents unwanted side reactions, such as rapid etherification or premature oxidation to a quinone species under mild basic conditions. Causally, this allows the molecule to form a highly stable, persistent phenoxy radical when exposed to oxidative stress, making it a premier antioxidant motif.

-

Boronic Acid Lewis Acidity: The electron-donating nature of the hindered phenol slightly attenuates the Lewis acidity of the boronic acid group. Consequently, during cross-coupling reactions, the equilibrium between the trigonal planar boronic acid and the highly reactive tetrahedral boronate anion requires a stronger base (e.g., K₃PO₄) than standard phenylboronic acids.

Figure 1: Divergent application pathways of the bifunctional boronic acid.

Experimental Protocols: Self-Validating Systems

To ensure high yields and reproducibility, the following protocol is designed as a self-validating system. The causality behind the reagent choices is explicitly detailed to empower researchers to troubleshoot effectively.

Protocol: Suzuki-Miyaura Cross-Coupling for Sterically Hindered Substrates

Objective: Synthesize a biaryl hindered phenol by coupling (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid with an aryl halide.

Mechanistic Causality: Because this boronic acid is sterically encumbered, standard Pd(PPh₃)₄ catalysts often fail due to slow oxidative addition and sluggish transmetalation. We employ a highly active palladium source with an electron-rich, sterically demanding biaryl phosphine ligand (XPhos) and a strong base (K₃PO₄) to force the formation of the reactive tetrahedral boronate.

Step-by-Step Methodology:

-

Reagent Assembly (Glovebox or Schlenk Line):

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).

-

-

Base Addition:

-

Add anhydrous K₃PO₄ (2.0 equiv). Note: Anhydrous K₃PO₄ is chosen over Na₂CO₃ because its higher basicity is required to activate the sterically hindered boronic acid without relying on bulk water, which can cause protodeboronation.

-

-

Solvent Introduction:

-

Evacuate and backfill the flask with Argon three times. Inject degassed 1,4-Dioxane (0.2 M relative to the aryl halide) via syringe.

-

-

Thermal Activation:

-

Heat the reaction mixture to 90°C in an oil bath for 12–18 hours.

-

Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc). The successful consumption of the starting aryl halide and the appearance of a new, often strongly UV-active spot indicates successful coupling. The persistent steric hindrance prevents the newly formed biaryl phenol from degrading on the silica gel.

-

-

Workup and Purification:

-

Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts.

-

Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

-

Figure 2: Step-by-step experimental workflow for hindered Suzuki-Miyaura cross-coupling.

Safety, Handling, and GHS Classification

When handling (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid, adherence to standard laboratory safety protocols is mandatory. According to safety data provided by 3[3] and 1[1], the compound carries the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Directives: Avoid breathing dust/fumes (P261). In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338)[1]. Always manipulate the solid powder within a certified chemical fume hood to prevent inhalation of particulates.

References

Sources

Technical Guide: Synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic Acid

[1]

Part 1: Strategic Analysis & Retrosynthesis

The target molecule is synthesized via a Lithium-Halogen Exchange strategy.[1] While Palladium-catalyzed (Miyaura) borylation is possible, the lithiation route is often preferred for generating the free boronic acid directly, avoiding the difficult hydrolysis of pinacol esters common in Pd-catalyzed routes.[1]

The Core Strategy: The "Dianion" Method Instead of protecting the sterically hindered hydroxyl group (which can be difficult to silylate quantitatively due to bulk), this protocol utilizes 2.2 equivalents of n-Butyllithium .[1]

-

1st Eq: Deprotonates the phenol to form the lithium phenoxide (protecting the oxygen in situ).

-

2nd Eq: Performs the Li-Br exchange at the para-position.

-

Electrophile: The resulting dianion is trapped with a borate ester.[1]

Figure 1: Retrosynthetic breakdown utilizing a dianion strategy to bypass protecting group manipulation.

Part 2: Detailed Experimental Protocols

Step 1: Bromination of 2,6-Di-tert-butylphenol

This step installs the bromine handle at the para-position.[1] The steric bulk of the tert-butyl groups naturally directs electrophilic substitution to the para-position, ensuring high regioselectivity.[1]

Reagents:

-

2,6-Di-tert-butylphenol (CAS: 128-39-2)[1]

-

Bromine (Br₂)[2]

-

Acetic Acid (Glacial) or Dichloromethane (DCM)

-

Sodium Thiosulfate (sat. aq.)

Protocol:

-

Dissolution: Dissolve 2,6-di-tert-butylphenol (20.6 g, 100 mmol) in glacial acetic acid (100 mL) or DCM (150 mL) in a round-bottom flask equipped with a dropping funnel and a gas outlet leading to a base trap (to neutralize HBr).

-

Addition: Cool the solution to 0°C. Add Bromine (16.0 g, 5.1 mL, 100 mmol) dropwise over 30 minutes. The solution will turn dark orange/red.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS.[1] The starting material should be consumed.

-

Quench: Pour the mixture into ice water (300 mL). If using DCM, wash the organic layer with saturated Na₂S₂O₃ to remove excess bromine (color change from red to pale yellow).

-

Isolation:

-

Purification: Recrystallize from Ethanol or Hexanes to yield white needles.

Step 2: Lithiation & Borylation (Dianion Route)

This step converts the aryl bromide to the boronic acid. Strict anhydrous conditions are required.

Reagents:

-

n-Butyllithium (2.5 M in Hexanes)[1]

-

Triisopropyl Borate (B(OiPr)₃) or Trimethyl Borate (B(OMe)₃)

-

Tetrahydrofuran (THF), anhydrous[1]

-

Hydrochloric Acid (2M)

Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere. Add 4-Bromo-2,6-di-tert-butylphenol (10.0 g, 35 mmol) and anhydrous THF (100 mL).

-

Deprotonation (Lithium Phenoxide Formation): Cool the solution to -78°C (Dry ice/Acetone bath). Add n-BuLi (14 mL, 35 mmol, 1.0 equiv) dropwise.

-

Observation: The solution may change color or become slightly cloudy as the lithium phenoxide forms. Stir for 15 minutes.

-

-

Lithium-Halogen Exchange: Add the second portion of n-BuLi (15.4 mL, 38.5 mmol, 1.1 equiv) dropwise at -78°C.

-

Mechanistic Note: This generates the dianion (Li-O-Ar-Li).[1] Stir for 1 hour at -78°C.

-

-

Borate Trapping: Add Triisopropyl borate (13.2 g, 16.2 mL, 70 mmol, 2.0 equiv) rapidly in one portion.

-

Note: Excess borate ensures the dianion is trapped efficiently before it can quench itself or react with the solvent.

-

-

Warming: Allow the reaction to warm slowly to room temperature overnight (approx. 12 hours).

-

Hydrolysis: Cool the mixture to 0°C. Slowly add 2M HCl (50 mL) to quench the reaction and hydrolyze the boronate ester. Stir vigorously for 1 hour.

-

Workup:

-

Purification: The crude residue is often a sticky solid.[1] Triturate with cold Hexanes or Pentane to precipitate the boronic acid. Recrystallize from Acetonitrile/Water or minimal Ethanol.

Data Summary Table

| Parameter | Specification |

| Starting Material | 4-Bromo-2,6-di-tert-butylphenol |

| Reagent Stoichiometry | n-BuLi (2.2 eq), B(OiPr)₃ (2.0 eq) |

| Solvent | THF (Anhydrous) |

| Temperature | -78°C to RT |

| Yield | 65–75% |

| Appearance | White to off-white powder |

| Key Impurity | De-brominated phenol (if moisture present) |

Part 3: Mechanistic Visualization

The success of this reaction relies on the stability of the dianion. The steric bulk of the tert-butyl groups prevents the O-Li group from aggregating tightly, maintaining solubility in THF, while also blocking ortho-lithiation, forcing the reaction to the para-bromide.[1]

Figure 2: Reaction pathway showing the sequential lithiation events.

Part 4: Troubleshooting & Optimization

Boroxine Formation (Dehydration)

Boronic acids often exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

-

Symptom: NMR shows broad peaks or complex multiplets; Melting point is broad.[1]

-

Solution: This is reversible. For analytical purity, recrystallize from a water-containing solvent (e.g., Acetone/H₂O) to ensure the monomeric acid form.[1] For synthetic use (e.g., Suzuki coupling), the boroxine is equally effective as it hydrolyzes in situ under basic coupling conditions.[1]

Incomplete Exchange

-

Symptom: Recovery of starting bromide.[1]

-

Cause: Moisture in THF or degraded n-BuLi.[1]

-

Fix: Titrate n-BuLi before use. Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

De-bromination (Protodeboronation)

Part 5: References

-

Preparation of Hydroxyphenylboronic Acid. Google Patents. Patent CN111072698A. Available at:

-

Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

-

Lithiation of Hindered Phenols. Journal of Organic Chemistry. (General reference for dianion strategy in hindered phenols).

Sources

- 1. 4-Bromo-2,6-di-tert-butylphenol | C14H21BrO | CID 70829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. impactfactor.org [impactfactor.org]

- 5. ottokemi.com [ottokemi.com]

- 6. 1139-52-2|4-Bromo-2,6-di-tert-butylphenol|BLD Pharm [bldpharm.com]

- 7. depts.ttu.edu [depts.ttu.edu]

- 8. researchgate.net [researchgate.net]

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid safety and handling

The Dual-Reactivity Paradigm of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic Acid: A Comprehensive Guide to Handling, Safety, and Synthetic Application

Executive Summary

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (CAS: 182344-15-6) is a highly specialized building block extensively utilized in medicinal chemistry, materials science, and drug development[1][2]. As a Senior Application Scientist, I approach this compound not merely as a standard reagent, but as a sophisticated, dual-functional molecular system. It seamlessly integrates a reactive boronic acid moiety—primed for palladium-catalyzed C-C bond formation[3]—with a sterically hindered 2,6-di-tert-butylphenol group. This hindered phenol is a privileged pharmacophore renowned for its potent radical-scavenging and antioxidant properties. This whitepaper systematically deconstructs the physicochemical profile, mechanistic behavior, and rigorous handling protocols required to deploy this compound effectively while maintaining absolute scientific integrity.

Physicochemical Profiling & Safety Fundamentals

Before initiating any synthetic workflow, a rigorous understanding of the compound's physical and hazard profile is mandatory. The presence of the boronic acid makes it susceptible to protodeboronation under harsh conditions, while the phenolic core requires strategic handling to prevent premature oxidation.

Table 1: Physicochemical and Safety Profile

| Parameter | Specification |

| Chemical Name | (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid |

| CAS Number | 182344-15-6[1] |

| Molecular Formula | C14H23BO3[4] |

| Molecular Weight | 250.14 g/mol [5] |

| Physical Form | Solid |

| Storage Conditions | Inert atmosphere (Ar/N₂), Room Temperature |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[6] |

| Signal Word | Warning |

Causality in Handling: The requirement for an inert atmosphere during storage is not merely a suggestion; it is a chemical necessity. Atmospheric moisture can lead to the formation of boroxines (anhydrides of boronic acids), which complicates reaction stoichiometry. Furthermore, prolonged exposure to ambient oxygen and light can induce slow oxidation of the phenol to a quinone methide derivative.

Mechanistic Insights: The Dual Reactivity Profile

The strategic value of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid lies in its orthogonal reactivity.

-

The Boronic Acid (Electrophile Coupling): Facilitates standard Suzuki-Miyaura cross-coupling to append the antioxidant moiety onto target scaffolds[3].

-

The Hindered Phenol (Steric Shielding & Antioxidant): The bulky tert-butyl groups at the 3 and 5 positions serve a critical mechanistic purpose during synthesis. In a typical basic Suzuki environment, an unhindered phenol would deprotonate to form a phenoxide, which can coordinate to the palladium catalyst (poisoning it) or undergo competitive O-arylation. The massive steric bulk of the tert-butyl groups completely suppresses these side reactions, ensuring exclusive C-C bond formation at the boron center.

Workflow diagram illustrating the dual reactivity and handling of CAS 182344-15-6.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to empower the bench scientist.

Protocol A: Inert Handling and Dispensing

Rationale: Boronic acids are respiratory irritants and prone to dehydration into boroxines.

-

Preparation: Transfer the sealed vial to a well-ventilated fume hood or an inert-gas glovebox. Ensure you are wearing standard PPE (nitrile gloves, safety goggles, lab coat).

-

Purging: If using a Schlenk line, purge the receiving flask with Argon for 15 minutes prior to transfer.

-

Dispensing: Weigh the required mass of the solid rapidly to minimize atmospheric exposure.

-

Validation: Visually inspect the powder. It should be a free-flowing solid. Clumping indicates moisture ingress and potential boroxine formation, which requires recalculation of stoichiometry based on the trimer weight.

Protocol B: Standardized Suzuki-Miyaura Cross-Coupling

Rationale: The integration of the hindered phenol via Suzuki coupling[3] requires strict exclusion of oxygen to prevent Pd-catalyzed oxidation of the phenol to a quinone.

-

Degassing (Critical Step): In a Schlenk flask, dissolve the aryl halide (1.0 eq) and (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (1.2 eq) in a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three rigorous Freeze-Pump-Thaw cycles. Causality: Dissolved oxygen is the primary cause of homocoupling and phenol degradation.

-

Catalyst & Base Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).

-

Reaction Execution: Seal the flask and heat to 80°C. Monitor via LC-MS.

-

Validation (In-Process): Check the LC-MS trace for the presence of the protodeboronated byproduct (2,6-di-tert-butylphenol, m/z 206). If protodeboronation exceeds 10%, lower the reaction temperature or switch to a weaker base (e.g., Cs₂CO₃).

-

Workup: Cool to room temperature, dilute with EtOAc, and quench with saturated aqueous NH₄Cl. Causality: A slightly acidic quench ensures the hindered phenol remains fully protonated during organic extraction, preventing emulsion formation.

References

Sources

- 1. 182344-15-6|(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. Boronic acid, B-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- | 182344-15-6 [chemicalbook.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. avantorsciences.com [avantorsciences.com]

- 5. 182344-15-6|(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid | 182344-15-6 [sigmaaldrich.com]

Discovering novel reactions with (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid

This guide details the strategic application of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (CAS 162258-88-2), a specialized building block that merges the reactivity of organoboron chemistry with the functional properties of hindered phenol antioxidants (BHT analogues).

Overcoming Steric Barriers in Novel Cross-Coupling Architectures

Executive Summary & Compound Profile

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid represents a "Janus" molecule in synthetic chemistry. On one face, it offers the versatile reactivity of a boronic acid for C-C and C-Heteroatom bond formation.[1][2] On the other, it carries a sterically encumbered 3,5-di-tert-butyl-4-hydroxyphenyl moiety—a pharmacophore renowned for its radical scavenging (antioxidant) capability and ability to modulate protein-protein interactions.

The Challenge: The massive steric bulk of the tert-butyl groups ortho to the hydroxyl functionality creates a significant kinetic barrier to transmetalation in standard cross-coupling cycles. Furthermore, the electron-rich nature of the phenol makes the C-B bond susceptible to oxidative deboronation and protodeboronation.

The Solution: This guide presents "novel" reaction pathways that utilize next-generation ligand systems (Buchwald dialkylbiaryl phosphines and NHC-Pd complexes) to bypass these steric gates, enabling the synthesis of complex biaryl antioxidants and hybrid therapeutic agents.

Compound Snapshot

| Property | Specification |

| CAS Number | 162258-88-2 |

| Molecular Formula | C₁₄H₂₃BO₃ |

| Key Feature | Dual-functionality: Cross-coupling handle + Antioxidant headgroup |

| Stability | Air-stable solid; solution-state sensitivity to oxidants (ROS) |

Mechanistic Insight: The Steric Gatekeeper

To successfully couple this substrate, one must understand the competition between the Productive Catalytic Cycle and Destructive Side Pathways .

The Transmetalation Bottleneck

In a standard Suzuki-Miyaura coupling, the transmetalation step involves the transfer of the aryl group from the boronate to the Palladium(II) center. For CAS 162258-88-2, the ortho-tert-butyl groups create a "steric wall" that hinders the approach of the palladium complex.

-

Standard Ligands (e.g., PPh₃): Fail to create a large enough binding pocket, leading to slow reaction rates and high rates of protodeboronation (homocoupling).

-

Novel Solution: Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos).[3] These ligands facilitate oxidative addition and, counter-intuitively, their bulk promotes the formation of monoligated Pd(0) species that are highly active for transmetalation with hindered substrates.

Visualization: The Steric Gatekeeper Mechanism

The following diagram illustrates the critical role of ligand selection in overcoming the steric barrier.

Caption: Comparison of catalytic efficiency between standard and advanced ligand systems for hindered boronic acids.

Novel Reaction Protocols

Protocol A: Synthesis of Biaryl Antioxidants via SPhos-Pd-Catalyzed Suzuki Coupling

Application: Creating hybrid antioxidant scaffolds where the BHT moiety is linked to heteroaromatics (e.g., pyridines, indoles).

Scientific Rationale: This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . The methoxy groups on the biaryl backbone of the ligand provide hemilabile coordination to the Pd center, stabilizing it while the cyclohexyl groups provide the necessary electron density to facilitate oxidative addition of aryl chlorides.

Materials:

-

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (1.2 equiv)

-

Heteroaryl Chloride/Bromide (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G2 Precatalyst.

-

Base: K₃PO₄ (2.0 equiv) - Phosphate is preferred over carbonate for hindered substrates to minimize base-catalyzed deboronation.

-

Solvent: Toluene/Water (10:1 v/v) - Biphasic systems often assist in solubilizing the inorganic base while keeping the organic reactants in the toluene phase.

Step-by-Step Methodology:

-

Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the heteroaryl halide (1.0 mmol), boronic acid (1.2 mmol, 300 mg), and K₃PO₄ (2.0 mmol).

-

Catalyst Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Note: Using the pre-formed Pd-SPhos G2 precatalyst ensures a defined Pd:L ratio and often higher yields.

-

Degassing: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Introduction: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor via LC-MS.

-

Checkpoint: The hindered phenol group is active; ensure the reaction does not turn dark brown/black rapidly, which indicates oxidation to quinones. An inert atmosphere is strictly required.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography. Note: The product will be less polar than expected due to the "greasy" tert-butyl groups.

Protocol B: Copper-Mediated Chan-Lam Coupling (N-Arylation)

Application: Direct N-arylation of azoles (imidazoles, pyrazoles) to form N-(3,5-di-tert-butyl-4-hydroxyphenyl)azoles.

Scientific Rationale: Chan-Lam coupling typically requires oxidative conditions (air/O₂). However, this specific boronic acid is an antioxidant and can be consumed by the oxidant before coupling occurs. The "novel" adaptation here involves using a stoichiometric copper source or a mild oxidant (TEMPO) to control the oxidation rate.

Materials:

-

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (1.5 equiv)

-

Azole substrate (e.g., Imidazole) (1.0 equiv)

-

Catalyst: Cu(OAc)₂ (1.0 equiv) - Stoichiometric Cu is recommended to avoid reliance on atmospheric O₂ which degrades the antioxidant.

-

Base: Pyridine (2.0 equiv)[4]

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Additive: Molecular Sieves (4Å) - Crucial to remove water generated during the reaction.

Step-by-Step Methodology:

-

Activation: Flame-dry the reaction vessel and add 4Å molecular sieves.

-

Reagent Loading: Add Cu(OAc)₂ (1.0 mmol), boronic acid (1.5 mmol), and the azole (1.0 mmol).

-

Solvation: Add anhydrous DCM (5 mL) and Pyridine (2.0 mmol).

-

Reaction: Stir vigorously at Room Temperature under an air balloon (or dry air tube).

-

Optimization: Unlike standard Chan-Lam, do not bubble pure O₂ through the solution. The ambient air is sufficient and prevents rapid degradation of the hindered phenol.

-

-

Monitoring: Reaction typically takes 24–48 hours due to steric bulk.

-

Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with dilute NH₄OH (to remove residual Cu) and then brine.

Data Analysis: Ligand Performance Matrix

The following table summarizes the expected efficiency of various ligand systems for the Suzuki coupling of this specific hindered boronic acid with 4-chloropyridine (a challenging electron-deficient, coordinating electrophile).

| Ligand System | Yield (%) | Reaction Time | Notes |

| Pd(PPh₃)₄ | < 15% | 24 h | Failed due to slow oxidative addition and steric clash. |

| Pd(dppf)Cl₂ | 35% | 18 h | Moderate; bite angle helps, but still sterically limited. |

| Pd-PEPPSI-IPr | 78% | 6 h | Excellent; NHC ligand creates a flexible steric environment. |

| Pd(OAc)₂ / SPhos | 92% | 4 h | Optimal; Biaryl design accommodates the t-butyl groups. |

| Pd(OAc)₂ / XPhos | 88% | 5 h | Very good; slightly more bulky than SPhos, occasionally slower. |

Experimental Workflow Visualization

Caption: Optimized experimental workflow for coupling hindered phenol boronic acids.

References

-

Suzuki-Miyaura Coupling with Hindered Substrates

- Title: "Catalysts for Suzuki-Miyaura Coupling of Hindered Substr

- Source:Accounts of Chemical Research, 2008.

-

(General methodology grounding).

-

SPhos Ligand Efficacy

- Title: "Universal 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)

- Source:Journal of the American Chemical Society, 2005.

-

Chan-Lam Coupling Mechanism

- Title: "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids."

- Source:Tetrahedron Letters, 1998.

-

Oxidative Stability of Boronic Acids

- Title: "Boronic acid with high oxidative stability and utility in biological contexts."

- Source:PNAS, 2021.

-

(Context for stability challenges).

Disclaimer: All protocols should be performed in a properly ventilated fume hood with appropriate personal protective equipment (PPE). The synthesis of hindered phenols involves intermediates that may be sensitive to oxidation.

Sources

Theoretical Studies of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic Acid Reactivity: A Computational and Mechanistic Guide

Executive Summary

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (DTBHPBA) is a highly versatile bifunctional molecule. It marries the robust radical-scavenging capabilities of a sterically hindered phenol with the potent carbon-carbon bond-forming reactivity of a boronic acid. In modern materials science and drug development, this motif is increasingly utilized to design self-stabilizing polymers, optoelectronic materials, and advanced organic memory cells ()[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry. Here, we will dissect the causality behind DTBHPBA's reactivity using Density Functional Theory (DFT) and provide self-validating experimental protocols to harness its dual nature effectively.

Electronic Profiling and Frontier Molecular Orbitals

To understand DTBHPBA, we must first analyze its electronic topology. The bulky tert-butyl groups at the 3- and 5-positions serve a critical mechanical function: they sterically shield the phenolic hydroxyl group at the 4-position[2]. When the phenol donates a hydrogen atom to neutralize a reactive oxygen species (ROS), the resulting phenoxyl radical is physically blocked from dimerizing, granting it extraordinary half-life and stability.

Simultaneously, the boronic acid moiety at the 1-position acts as a mild electron-withdrawing group via its empty p-orbital. DFT calculations reveal a distinct spatial separation of the Frontier Molecular Orbitals (FMOs):

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized over the electron-rich hindered phenol ring. This high-energy HOMO explains the molecule's low Ionization Potential (IP), making it an excellent electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the empty p-orbital of the boron atom. This dictates the molecule's Lewis acidity and its susceptibility to nucleophilic attack by bases (a prerequisite for transmetalation).

Thermodynamics of Radical Scavenging

The antioxidant efficacy of DTBHPBA is governed by three competing thermodynamic pathways. The dominance of a specific pathway is entirely dictated by the dielectric constant and hydrogen-bonding capacity of the solvent environment.

-

Hydrogen Atom Transfer (HAT): Dominant in non-polar solvents (e.g., toluene, lipid bilayers) where charge separation is energetically penalized.

-

Single Electron Transfer-Proton Transfer (SET-PT): Occurs via a radical cation intermediate.

-

Sequential Proton Loss Electron Transfer (SPLET): Dominant in polar, protic solvents (e.g., water, methanol) where the phenoxide anion is heavily stabilized by solvation.

Quantitative Thermodynamic Parameters

To predict the dominant mechanism, we calculate the Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE).

Table 1: Theoretical Thermodynamic Parameters for DTBHPBA (B3LYP/6-311++G(d,p) Level)

| Parameter | Associated Pathway | Gas Phase (kcal/mol) | Methanol (kcal/mol) |

| Bond Dissociation Enthalpy (BDE) | HAT | 79.5 | 81.2 |

| Ionization Potential (IP) | SET-PT | 165.3 | 120.4 |

| Proton Dissociation Enthalpy (PDE) | SET-PT | 250.1 | 65.8 |

| Proton Affinity (PA) | SPLET | 345.2 | 45.3 |

| Electron Transfer Enthalpy (ETE) | SPLET | 80.4 | 101.7 |

Note: The dramatic drop in PA from gas phase to methanol illustrates why SPLET overtakes HAT in biological or aqueous systems. The solvent effectively "pays" the energetic cost of deprotonation.

Mechanistic Visualization

Thermodynamic pathways of radical scavenging: HAT, SET-PT, and SPLET mechanisms.

Suzuki-Miyaura Cross-Coupling Reactivity

Beyond its antioxidant properties, DTBHPBA is a highly effective nucleophilic partner in Suzuki-Miyaura cross-coupling. The transmetalation step is typically the rate-determining step.

Causality in Reactivity: The steric bulk of the tert-butyl groups is located at the 3- and 5-positions. Because they are meta to the boronic acid (1-position), they do not sterically hinder the approach of the Palladium(II) complex during transmetalation. Furthermore, the electron-donating nature of the phenol ring enriches the electron density of the ipso-carbon, accelerating the transfer of the aryl group to the Palladium center.

Catalytic cycle of Suzuki-Miyaura cross-coupling featuring the transmetalation step.

Self-Validating Experimental & Computational Workflows

To ensure scientific integrity, both computational and experimental evaluations of DTBHPBA must be designed as self-validating systems. Tracking polymer aging and structural integrity relies heavily on these standardized techniques ()[3].

Methodology 1: DFT Computational Workflow for Reactivity

Causality Check: The choice of basis set is not arbitrary. The inclusion of diffuse functions (the ++ in 6-311++G(d,p)) is non-negotiable because the SPLET pathway generates a phenoxide anion. Without diffuse functions, the electron density of the anion is artificially constrained, leading to massive overestimations of Proton Affinity (PA).

-

System Preparation: Build the 3D structure of DTBHPBA. Ensure the hydroxyl proton is oriented toward the less sterically hindered vector (if applicable) to find the global minimum.

-

Geometry Optimization: Run optimization using the B3LYP functional and 6-311++G(d,p) basis set in Gaussian.

-

Self-Validation (Frequency Calculation): Immediately follow optimization with a frequency calculation. Validation Gate: The structure is only a true minimum if there are exactly zero imaginary frequencies. If an imaginary frequency exists, the structure is a transition state; perturb the geometry and re-optimize.

-

Solvation Modeling: Apply the SMD (Solvation Model based on Density) for methanol or water to calculate single-point energies, enabling the accurate extraction of SPLET thermodynamic parameters.

Methodology 2: DPPH Radical Scavenging Assay

Causality Check: Methanol is selected over non-polar solvents not just for solubility, but to intentionally lower the ionization potential and activate the SPLET mechanism, mimicking physiological conditions.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol. Prepare DTBHPBA stock solutions ranging from 5 µM to 100 µM.

-

Reaction Incubation: Mix 1 mL of DTBHPBA solution with 2 mL of DPPH solution. Incubate in total darkness for 30 minutes at room temperature (light degrades DPPH, skewing baseline absorbance).

-

Self-Validation (Positive Control): Run a parallel standard curve using Trolox (a water-soluble Vitamin E analog). Validation Gate: Calculate the IC50 of Trolox. If it deviates from the established 15–20 µM range, the DPPH radical stock has degraded, and the entire assay must be voided and repeated with fresh reagents.

-

Quantification: Measure absorbance at 517 nm via UV-Vis spectrophotometry. Calculate the percentage of radical scavenging and derive the IC50 for DTBHPBA.

References

-

Three-levels conductance switching in an organic memory cell Source: Thin Solid Films (ScienceDirect) URL:[Link]

-

Characterization Techniques of Polymer Aging: From Beginning to End Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Methodological & Application

Application Note: Suzuki Coupling of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic Acid

[1]

Introduction & Strategic Analysis

The (3,5-di-tert-butyl-4-hydroxyphenyl) moiety is structurally unique due to the steric bulk of the tert-butyl groups flanking the hydroxyl group. While these groups provide kinetic stabilization to the phenol (preventing rapid oxidation to quinones), they introduce significant challenges in metal-catalyzed cross-coupling:

-

Electronic Activation & Protodeboronation: The phenolic hydroxyl group, especially when deprotonated to the phenoxide under basic Suzuki conditions, renders the aromatic ring highly electron-rich. This increases the rate of protodeboronation (hydrolysis of the C-B bond), which is the primary failure mode for this substrate.

-

Steric Bulk: While the boronic acid group is para to the hydroxyl and meta to the tert-butyls, the overall bulk of the molecule can retard the transmetallation step, further allowing protodeboronation to compete.

-

Catalyst Poisoning: Free phenols can coordinate to Palladium species, potentially forming inactive Pd-phenoxide complexes if not properly managed.

Mechanistic Insight

The success of this protocol relies on accelerating transmetallation over protodeboronation. We achieve this by using electron-rich, bulky phosphine ligands (Buchwald-type) that facilitate the catalytic cycle even with hindered/electron-rich substrates.

Mechanistic Pathway & Logic

The following diagram illustrates the competition between the desired catalytic cycle and the parasitic protodeboronation pathway.

Figure 1: Catalytic cycle highlighting the critical competition between Transmetallation (Green) and Protodeboronation (Red).

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos/Pd(OAc)₂)

This protocol utilizes SPhos , a biaryl phosphine ligand designed to create a highly active Pd catalyst that promotes coupling of sterically hindered and electron-rich boronic acids.

Reagents:

-

Substrate 1: Aryl Halide (1.0 equiv)[1]

-

Substrate 2: (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 – 3.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Procedure:

-

Catalyst Pre-activation (Optional but Recommended): In a distinct vial, mix Pd(OAc)₂ and SPhos in 1 mL of dry Toluene. Stir at room temperature for 10 minutes under inert atmosphere (Nitrogen/Argon) to generate the active catalytic species (solution turns yellow/orange).

-

Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add:

-

Solvent Addition: Add Toluene and Water (degassed). A typical concentration is 0.1 M – 0.2 M with respect to the aryl halide.

-

Catalyst Injection: Add the pre-mixed Pd/Ligand solution via syringe.

-

Degassing: Sparge the mixture with Argon for 5 minutes or perform 3 cycles of vacuum/backfill.

-

Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

-

Note: Monitor by TLC or LC-MS. The boronic acid spot will disappear; if it converts to a lower spot (phenol), protodeboronation is occurring.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with 1M HCl (mildly acidic wash helps break Pd complexes and protonate the phenol) followed by Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Protection Strategy (For Difficult Substrates)

If Protocol A yields significant deboronated byproduct (2,6-di-tert-butylphenol), the phenolic proton is likely the culprit. Protect it in situ or prior to coupling.

Modification: Convert the boronic acid to the Pinacol Ester or protect the phenol as an Acetate or Silyl Ether before coupling.

-

In-situ Protection: Add 2.0 equiv of Acetic Anhydride to the boronic acid in the presence of mild base prior to adding the Pd catalyst.

Data & Troubleshooting

Quantitative Optimization Matrix

The following table summarizes the impact of variables on the coupling efficiency of this specific moiety.

| Variable | Recommendation | Rationale |

| Ligand | SPhos or XPhos | Bulky, electron-rich ligands accelerate transmetallation, outcompeting deboronation. |

| Base | K₃PO₄ | Strong enough to activate boron, but less aggressive than carbonates/hydroxides towards deboronation. |

| Solvent | Toluene/H₂O (10:1) | Biphasic system limits the exposure of the boronate to the aqueous proton source. |

| Temperature | 80–100°C | High temperature is needed to overcome the steric barrier of the tert-butyl groups. |

| Stoichiometry | 1.5 equiv Boronic Acid | Excess boronic acid compensates for the inevitable portion lost to protodeboronation. |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion, High Starting Material | Catalyst poisoning or inactive Pd. | Switch to Pd(dppf)Cl₂ or increase SPhos loading. Ensure strict O₂ exclusion. |

| Formation of 2,6-di-tert-butylphenol | Protodeboronation (Major Issue). | Reduce water content (use anhydrous Dioxane with Cs₂CO₃). Lower temperature to 60°C. |

| Homocoupling of Halide | Oxidation of Pd(0) or slow transmetallation. | Degas solvents thoroughly. Add the boronic acid slowly (portion-wise). |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Add more ligand (SPhos) to stabilize Pd. |

References

-

Review of Protodeboronation

-

Title: Protodeboronation of Arylboronic Acids and Esters.[3]

- Source:Chemical Reviews (via Wikipedia/Liter

-

URL: (General Mechanism context).

-

-

Buchwald Ligand Protocols

- Title: Suzuki-Miyaura Coupling of Sterically Hindered Substr

- Source: BenchChem / Liter

-

URL: (General SPhos protocols).

-

Specific Substrate Synthesis

-

Commercial Availability & Properties

-

General Suzuki Mechanism

- Title: The Suzuki Reaction - Chem 115 Myers.

- Source: Harvard University.

-

URL:

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic Acid

Executive Summary

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (CAS: 197223-39-5) is a highly specialized, electron-rich building block utilized in the synthesis of complex natural products, such as pyridomacrolidin[1], and advanced optoelectronic materials like 1,2-diarylacenaphthylenes[2]. While the bulky tert-butyl groups provide excellent steric protection for the phenolic hydroxyl group, the intense electron-donating nature of the ring fundamentally alters the kinetics of the Suzuki-Miyaura catalytic cycle. This application note provides a deep mechanistic analysis and self-validating protocols to successfully couple this substrate while mitigating its primary failure mode: rapid protodeboronation.

Substrate Profiling & Mechanistic Causality

To design a successful coupling reaction, one must first deconstruct the electronic and steric profile of the substrate.

Steric Protection vs. Electronic Activation

In this molecule, the boronic acid moiety is located at the para position relative to the hydroxyl group, while the bulky tert-butyl groups occupy the meta positions (3 and 5). Consequently, the carbon-boron (C-B) bond is sterically unhindered , allowing for facile interaction with the palladium center.

Simultaneously, the tert-butyl groups act as a steric shield for the phenolic -OH. This prevents the oxygen atom from coordinating to the palladium catalyst (which would lead to catalyst poisoning) and suppresses unwanted O-arylation side reactions. However, the combined electron-donating effects of the hydroxyl and alkyl groups make the aryl ring exceptionally electron-rich. This high electron density drastically accelerates the transmetallation step of the catalytic cycle by increasing the nucleophilicity of the intermediate boronate anion.

The Protodeboronation Threat

The same electronic properties that accelerate transmetallation also make this substrate highly susceptible to protodeboronation —the hydrolytic cleavage of the C-B bond to yield 2,6-di-tert-butylphenol (Ar-H).

Mechanistic studies demonstrate that electron-rich arene boronic acids undergo protodeboronation via the formation of a base-coordinated "ate" complex, followed by a rapid

Therefore, the fundamental strategy for this substrate is kinetic competition : the rate of oxidative addition and transmetallation must be optimized to outcompete the parallel protodeboronation pathway.

Catalytic cycle of Suzuki-Miyaura coupling highlighting the competing protodeboronation pathway.

Catalyst and Condition Selection Matrix

To achieve high yields, the choice of catalyst and base must be tailored to the reactivity of the electrophile (Ar'-X). Table 1 summarizes the optimal parameters based on empirical field data.

Table 1: Condition Matrix for (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic Acid

| Electrophile Type | Recommended Catalyst | Base | Solvent System | Rationale |

| Standard Aryl Bromides / Iodides | Pd(PPh3)4 (5 mol%) | Na2CO3 (2.0 eq) | Toluene / EtOH / H2O (4:1:1) | Classic biphasic conditions. EtOH acts as a phase-transfer agent, ensuring rapid transmetallation of the boronate[2]. |

| Aryl Chlorides / Sterically Hindered | XPhos Pd G3 (2-5 mol%) | K3PO4 (2.0 eq) | THF / H2O (4:1) | XPhos ligand accelerates difficult oxidative additions. G3 precatalyst ensures rapid Pd(0) generation at mild temperatures, outcompeting protodeboronation. |

| Base-Sensitive Substrates | Pd(dppf)Cl2 (5 mol%) | KF (3.0 eq) | 1,4-Dioxane / H2O (5:1) | Fluoride acts as a mild activator for the boronic acid without raising the pH, minimizing hydrolytic degradation[4]. |

Self-Validating Experimental Protocols

The following protocols incorporate built-in validation steps to ensure process control. Critical Warning: The electron-rich phenol is highly susceptible to oxidation, forming deeply colored quinone methides in the presence of base and oxygen[2]. Strict anaerobic techniques (Schlenk line or glovebox) are mandatory.

Protocol A: Classic Biphasic Coupling (For Aryl Bromides/Iodides)

This protocol utilizes a traditional Pd(PPh3)4 system, optimized for standard electrophiles.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (3,5-di-tert-butyl-4-hydroxyphenyl)boronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat 3 times).

-

Solvent Preparation: In a separate flask, prepare a mixture of Toluene, Ethanol, and 2M aqueous Na2CO3 in a 4:1:1 volumetric ratio. Sparge this mixture with Argon for at least 30 minutes to remove dissolved oxygen.

-

Initiation: Add the degassed solvent mixture to the Schlenk flask via syringe.

-

Heating & Validation: Heat the reaction to 80 °C.

-

Self-Validation Check (2 hours): Remove a 50 µL aliquot via syringe, dilute in MeCN, and analyze via LC-MS. You should observe the consumption of the aryl bromide. If a large peak corresponding to 2,6-di-tert-butylphenol (m/z ~206) is present with unreacted aryl bromide, protodeboronation is occurring too rapidly.

-

-

Workup: Once complete (typically 4-8 hours), cool to room temperature, dilute with EtOAc, and wash with saturated NH4Cl to neutralize the base and quench further reactivity. Extract, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Accelerated Coupling (For Aryl Chlorides/Hindered Substrates)

This protocol utilizes a Buchwald precatalyst to force the reaction to completion before thermal degradation of the boronic acid can occur.

-

Reaction Setup: In a glovebox or under strict Argon, combine the aryl chloride (1.0 equiv), the boronic acid (1.5 equiv—excess used to offset minor degradation), XPhos Pd G3 (0.02 equiv), and finely milled anhydrous K3PO4 (2.0 equiv) in a vial.

-

Solvent Addition: Add a pre-degassed mixture of THF and H2O (4:1 ratio). The water is necessary to dissolve the phosphate base and facilitate the transmetallation transition state.

-

Mild Heating: Seal the vial and stir at 40–60 °C. The highly active XPhos Pd G3 catalyst allows for lower temperatures, directly suppressing the activation energy required for the protodeboronation pathway[3].

-

Validation & Workup: Monitor via TLC/LC-MS after 1 hour. Upon completion, filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, then concentrate for chromatography.

Decision tree for protocol selection and troubleshooting based on electrophile reactivity.

Troubleshooting & Process Control

Even with optimized protocols, deviations can occur. Table 2 provides a diagnostic framework for identifying and resolving failure modes specific to this substrate.

Table 2: Diagnostic Troubleshooting Guide

| Observation (LC-MS / Visual) | Chemical Causality | Corrective Action |

| High levels of 2,6-di-tert-butylphenol; unreacted Ar'-X. | Protodeboronation: The base-catalyzed cleavage of the C-B bond is outcompeting the cross-coupling cycle[3]. | Switch to a milder base (e.g., K2CO3 or KF). Lower the reaction temperature. Switch to a more active catalyst (Protocol B) to accelerate the main cycle. |

| Reaction mixture turns deep purple/dark brown immediately upon base addition. | Phenol Oxidation: The electron-rich phenol is being oxidized by dissolved O2 to form a highly conjugated quinone methide[2]. | Abort reaction. Ensure rigorous sparging of all solvents (minimum 30 mins) and verify the integrity of the Schlenk line/Argon source. |

| Reaction stalls at ~50% conversion; Pd black precipitates. | Catalyst Deactivation: The Pd(0) species is aggregating into inactive nanoparticles before oxidative addition can occur. | Increase catalyst loading to 5-10 mol%. Alternatively, switch to a bidentate ligand system (e.g., Pd(dppf)Cl2) which stabilizes the Pd intermediate. |

References

Sources

Base selection for Suzuki reactions using (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid

Application Note: Base Selection for Suzuki Reactions of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic Acid

Part 1: Executive Summary & Core Challenge

The Substrate: (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is a specialized reagent used to introduce the 2,6-di-tert-butylphenol (BHT) moiety, a critical pharmacophore known for its antioxidant properties and ability to modulate redox-sensitive signaling pathways.

The Challenge: This substrate presents a "perfect storm" for synthetic failure due to two competing factors:

-

Electronic Destabilization (Protodeboronation): The para-hydroxyl group is a strong electron donor (+M effect). Under basic conditions, deprotonation forms a phenoxide, which is an even stronger donor. This high electron density at the ipso-carbon dramatically accelerates protodeboronation , where the C-B bond is cleaved by water/protons before cross-coupling can occur.

-

Steric Hindrance: While the tert-butyl groups are meta to the boron center, they create a bulky environment that slows down the transmetallation step, giving the decomposition pathway more time to dominate.

The Solution: Success relies on kinetic control . You must select a base system that activates the boronic acid for transmetallation without generating a high concentration of the unstable phenoxide species or providing a proton source for deboronation.

Part 2: Mechanistic Insight & Base Selection Strategy

The choice of base dictates the reaction pathway. The goal is to favor Path A (Transmetallation) over Path B (Protodeboronation) .

Mechanism of Failure (Why Standard Conditions Fail)

In standard Suzuki conditions (e.g., aqueous Na₂CO₃), the base deprotonates the phenol (pKa ~10) to form the phenoxide. The phenoxide pushes electron density into the ring, making the C-B bond hyper-labile. Water then acts as a proton source, cleaving the boron and yielding the reduced arene (2,6-di-tert-butylphenol) instead of the biaryl product.

Strategic Base Recommendations

| Base System | Mechanism of Action | Suitability | Notes |

| Anhydrous Fluoride (CsF / KF) | Activates boron via F-B interaction. No water present. | High (Recommended) | Eliminates the proton source required for deboronation. Best for acid-sensitive substrates. |

| Potassium Phosphate (K₃PO₄) | High basicity but low solubility in organic solvents creates a "slow release" effect. | High | Excellent for hindered substrates.[1] Often used with low water content (e.g., Toluene/H₂O 20:1). |

| Sodium Carbonate (Na₂CO₃) | Standard activation. High water solubility. | Low | High risk of protodeboronation due to aqueous environment and phenoxide formation. |

| Organic Amines (Et₃N, DIPEA) | Weak activation of boron. | Very Low | Generally insufficient to promote transmetallation for hindered boronic acids. |

Part 3: Visualization of Reaction Pathways

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation driven by base selection.[2]

Part 4: Optimized Experimental Protocol

This protocol utilizes Anhydrous Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) to minimize protodeboronation.

Reagents:

-

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)

-

Why SPhos? This bulky, electron-rich ligand accelerates oxidative addition and transmetallation, crucial for outcompeting the decomposition of the hindered boronic acid.

-

-

Base: K₃PO₄ (finely ground, anhydrous, 2.0 - 3.0 equiv)

-

Solvent: Toluene (anhydrous) or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging Solids: Add the Aryl Halide (if solid), Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄ to the vial.

-

Critical Step: If using K₃PO₄, ensure it is finely ground to maximize surface area in the organic solvent.

-

-

Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill cycle x3 is preferred).

-

Solvent Addition: Add anhydrous Toluene or Dioxane via syringe.

-

Note: If the reaction is sluggish, add a trace amount of degassed water (1-2 drops per 5 mL solvent) to initiate the catalytic cycle, but do not use a biphasic 1:1 mixture.

-

-

Reaction: Heat the mixture to 80–100°C with vigorous stirring.

-

Monitoring: Monitor by TLC or LC-MS. The reaction typically completes in 2–6 hours.

-

-

Workup:

-

Purification: Flash chromatography.

-

Tip: The BHT moiety is lipophilic; the product will likely elute in non-polar fractions (Hexanes/EtOAc).

-

Part 5: Troubleshooting & Decision Logic

Use this logic flow to adapt the protocol if issues arise.

Caption: Decision matrix for troubleshooting reaction failures based on crude analysis.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Analysis of pH-Rate Profiles and Mechanism. Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pure.hw.ac.uk [pure.hw.ac.uk]

Application Note: Synthesis of Sterically Hindered Biaryls with (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid

Introduction & Strategic Analysis

The reagent (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is a critical building block for installing the 2,6-di-tert-butyl-4-hydroxyphenyl moiety (often referred to as the BHT or "hindered phenol" pharmacophore). This motif is ubiquitous in medicinal chemistry for its ability to quench radical species (antioxidant activity) and modulate redox potentials in drug candidates.

The "Push-Pull" Synthetic Challenge

Synthesizing biaryls with this reagent presents a unique dichotomy of challenges that standard Suzuki-Miyaura protocols often fail to address:

-

Electronic Deactivation (The "Push"): The 4-hydroxy group, flanked by electron-donating tert-butyl groups, makes the aromatic ring exceptionally electron-rich. This increases the rate of protodeboronation (hydrolysis of the C-B bond) significantly faster than the transmetallation step, leading to low yields of the desired biaryl and high recovery of the deboronated phenol (2,6-di-tert-butylphenol).

-

Steric Bulk (The "Pull"): While the boronic acid itself has protons at the ortho positions (2,6), the tert-butyl groups at positions 3 and 5 create a massive "steric cone." When coupled with an ortho-substituted aryl halide (to form a hindered biaryl), the palladium center struggles to accommodate both bulky partners during the reductive elimination step.

This guide provides two validated protocols: Method A (General/Robust) for standard hindered couplings, and Method B (Anhydrous) for substrates highly prone to protodeboronation.

Mechanistic Pathway & Critical Control Points[1]

To succeed, one must visualize the competition between the productive catalytic cycle and the destructive side reactions.

Figure 1: The Kinetic Competition. The critical failure mode is the "Protodeboronation" pathway (black node), which competes with Transmetallation (red node). Electron-rich phenols accelerate the path to the black node.

Experimental Protocols

Method A: The "Buchwald-SPhos" Standard

Best for: Coupling with hindered aryl chlorides/bromides where the partner is stable.

This method utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . The electron-rich nature of SPhos facilitates oxidative addition, while its bulk accelerates reductive elimination. The use of a biphasic system with Potassium Phosphate allows for a "buffer-like" effect that minimizes rapid protodeboronation.

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2/G3 Precatalyst (2 mol%)

-

Base: K₃PO₄ (Tribasic, 2.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Protocol:

-

Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 375 mg), and K₃PO₄ (2.0 mmol, 424 mg).

-

Catalyst Addition:

-

Option 1 (Precatalyst): Add SPhos Pd G2 (15 mg, ~2 mol%). This is preferred for air stability.

-

Option 2 (In-situ): Add Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg).

-

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times.

-

Solvent: Syringe in degassed Toluene (4 mL) and degassed Water (0.4 mL).

-

Note: The small amount of water is crucial for the base solubility but keeping the ratio low (10:1) protects the boronic acid.

-

-

Reaction: Heat the block to 80°C - 100°C with vigorous stirring (1000 rpm).

-

Time: Typically 2–6 hours. Monitor by LCMS.[2]

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (mildly acidic wash helps remove unreacted boronic acid and break Pd complexes). Dry organic layer over Na₂SO₄ and concentrate.

Method B: The Anhydrous "PEPPSI" Protocol

Best for: Extremely electron-rich partners or if Method A yields >30% deboronated byproduct.

If the boronic acid hydrolyzes before coupling, water must be excluded. We use Pd-PEPPSI-IPr , a highly active NHC-stabilized catalyst that performs exceptionally well in anhydrous dioxane.

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

Boronic Acid (1.5 equiv)

-

Catalyst: Pd-PEPPSI-IPr (2 mol%)

-

Base: CsF (Cesium Fluoride, 2.0 equiv) or Powdered K₃PO₄ (anhydrous)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol:

-

Drying: Flame-dry the reaction vessel or use an oven-dried microwave vial.

-

Charge Solids: Add Aryl Halide, Boronic Acid, Pd-PEPPSI-IPr, and CsF (304 mg for 1 mmol scale) in a glovebox or under a heavy stream of Argon.

-

Why CsF? Fluoride activates the boronic acid via the formation of an aryl-trifluoroborate intermediate in situ, which transmetallates without requiring water/hydroxide.

-

-

Solvent: Add Anhydrous 1,4-Dioxane (4-5 mL).

-

Reaction: Heat to 80°C .

-

Note: NHC catalysts often have an induction period. Do not crank the heat immediately to 120°C; let the active species form at 80°C.

-

-

Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Troubleshooting & Optimization (Self-Validating Logic)

Use this decision matrix to diagnose failure modes.

| Observation (LCMS/NMR) | Diagnosis | Corrective Action |

| High unreacted Aryl Halide + Deboronated Phenol (Ar-H) | Protodeboronation is faster than Transmetallation. | Switch to Method B. Remove water. Lower temperature to 60°C and extend time. Increase Boronic Acid to 2.0 equiv. |

| Unreacted Aryl Halide + Boronic Acid (No Reaction) | Oxidative Addition failure (Catalyst dead). | Ensure inert atmosphere (O₂ kills Pd). Switch ligand to XPhos (bulkier) or Pd-PEPPSI-IPent (more steric demand). |

| Homocoupling of Boronic Acid (Ar-Ar) | Oxidative coupling side reaction. | Reduce O₂ traces (degas longer). Reduce catalyst loading. |

| Product formed but stuck on Palladium | Reductive Elimination failure (Too much steric bulk). | Use a ligand with a smaller "bite angle" but high bulk, or switch to P(t-Bu)₃ (very bulky but monodentate). |

Decision Workflow

Figure 2: Protocol Selection Tree. Always start with Method A for hindered substrates. Only escalate to Method B (Anhydrous) if protodeboronation is observed.

References

-

Barder, T. E., et al. (2005). "Catalysts for the Synthesis of Sterically Hindered Biaryls." Journal of the American Chemical Society. [Link][3]

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society. [Link][3]

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions." Chemistry – A European Journal. [Link]

-

Cox, P. A., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society. [Link][3]

-

Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. [Link]

Sources

Application Note: Synthesis of Antioxidant Scaffolds using (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic Acid

Abstract

This guide details the strategic application of (3,5-di-tert-butyl-4-hydroxyphenyl)boronic acid (DTBHPBA) as a modular building block for constructing high-potency antioxidants. While the 2,6-di-tert-butylphenol (BHT) moiety is a privileged pharmacophore for radical scavenging, its introduction into complex biaryls is often hampered by steric hindrance and protodeboronation instability. This note provides an optimized Suzuki-Miyaura cross-coupling protocol using the Pd-SPhos catalytic system to overcome these barriers, ensuring high yields of functionalized antioxidant hybrids.

Introduction: The BHT Pharmacophore

The 3,5-di-tert-butyl-4-hydroxyphenyl group acts as a lipophilic "warhead" against oxidative stress. Its efficacy stems from two core properties:

-

Steric Shielding: The bulky tert-butyl groups prevents direct oxidation of the phenolic oxygen by non-radical species, reducing pro-oxidant side reactions.

-

Stable Radical Formation: Upon intercepting a reactive oxygen species (ROS), the molecule donates a hydrogen atom (HAT mechanism), forming a phenoxyl radical that is kinetically stabilized by the ortho-alkyl groups, terminating the radical chain reaction.

DTBHPBA allows researchers to "click" this antioxidant engine onto diverse aryl halides, creating dual-action drugs (e.g., neuroprotective agents, anti-inflammatory biaryls) or functionalized materials.

Critical Handling & Stability

Challenge: The electron-rich nature of the phenol ring, combined with the para-boronic acid, makes the C-B bond highly susceptible to protodeboronation (hydrolysis of the C-B bond replaced by C-H), especially under aqueous basic conditions.

Storage & Handling Protocol

-

Atmosphere: Store under Argon/Nitrogen.

-

Temperature: Refrigerate (2–8°C).

-

Solvent Compatibility: Avoid prolonged exposure to protic solvents (MeOH, EtOH) in the presence of base or acid.

-

QC Check: Before use, check 1H NMR for the presence of 2,6-di-tert-butylphenol (doublet at δ ~1.4 ppm for t-Bu, singlet at δ ~6.9 ppm for Ar-H), which indicates degradation.

Core Application: Sterically Demanding Suzuki-Miyaura Coupling

Standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, aqueous EtOH) often fail with DTBHPBA due to the steric bulk of the tert-butyl groups and the rapid protodeboronation of the electron-rich boronic acid.

The Solution: Use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

-

Why? SPhos is bulky and electron-rich, facilitating the oxidative addition of the aryl halide and, crucially, accelerating the reductive elimination step which is often the bottleneck for sterically hindered biaryls.

Experimental Workflow Diagram

Figure 1: Optimized workflow for coupling sterically hindered phenolic boronic acids.

Detailed Experimental Protocol

Protocol ID: SM-BHT-Direct

Objective: Synthesis of 4'-substituted-2,6-di-tert-butylbiphenyl-4-ol derivatives.

Reagents

| Reagent | Equivalents | Role |

| Aryl Bromide/Iodide | 1.0 eq | Electrophile |

| DTBHPBA | 1.2 - 1.5 eq | Nucleophile (Antioxidant Head) |

| Pd(OAc)₂ | 0.02 eq (2 mol%) | Catalyst Precursor |

| SPhos | 0.04 eq (4 mol%) | Ligand |

| K₃PO₄ (Tribasic) | 3.0 eq | Base (Anhydrous preferred) |

| Toluene | 0.2 M conc. | Solvent (Main) |

| Water | 5% v/v | Co-solvent (Essential for boronate activation) |

Step-by-Step Procedure

-

Degassing (Crucial):

-

Combine Toluene and Water in a septum-capped vial.

-

Sparge with Argon for 15 minutes. Note: Oxygen promotes homocoupling and phenol oxidation.

-

-

Catalyst Formation:

-

Add Pd(OAc)₂ and SPhos to the reaction vessel.[1]

-

Purge with Argon.

-

Add the degassed solvent mixture. Stir at RT for 5 minutes until the solution turns a clear orange/yellow (active catalyst formation).

-

-

Substrate Addition:

-

Add the Aryl Bromide, DTBHPBA , and K₃PO₄.

-

Tip: If the Aryl Bromide is a solid, add it with the catalyst. If liquid, add via syringe after solvent.

-

-

Reaction:

-

Heat the sealed vessel to 100°C with vigorous stirring.

-

Monitor by TLC/LC-MS.

-

Endpoint: Typically 4–12 hours. Look for the disappearance of the Aryl Bromide.

-